molecular formula C13H18N2O2 B1270912 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid CAS No. 78243-68-2

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

Cat. No. B1270912
CAS RN: 78243-68-2
M. Wt: 234.29 g/mol
InChI Key: WLIBXILRXKJRAY-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H19N3O and a molecular weight of 233.31 .


Physical And Chemical Properties Analysis

The boiling point of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is predicted to be 419.0±40.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid and its derivatives are often synthesized for various research applications. For instance, Wu et al. (2014) synthesized a series of benzamide derivatives, including compounds related to 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, to investigate their crystal structure and potential applications in identifying allosteric modulator binding sites for AMPA receptors (Wu et al., 2014).

Pharmacological Studies

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid derivatives have been studied for their pharmacological effects. Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, which have implications for diabetes treatment (Grell et al., 1998). Additionally, Yang et al. (1997) synthesized benzoates derived from similar compounds, finding them to be potent 5-HT4 receptor agonists (Yang et al., 1997).

Biochemical Analysis

The biochemical properties and activities of these compounds have been a topic of interest. Arai et al. (1996) examined a benzoylpiperidine drug for its effects on AMPA receptor kinetics, indicating the compound's potential in neuropharmacology (Arai et al., 1996).

Material Science and Corrosion Inhibition

In material science, Piperine derivatives, which include 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid, have been studied as corrosion inhibitors. Belghiti et al. (2018) investigated Piperine derivatives' interaction with iron surfaces, highlighting their potential as green corrosion inhibitors (Belghiti et al., 2018).

Synthesis of Hybrid Compounds

Ivanova et al. (2019) focused on synthesizing hybrid systems containing pharmacophoric fragments of 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid and other reagents, expanding its applicability in creating new bioactive compounds (Ivanova et al., 2019).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-amino-2-(4-methylpiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13(16)17/h2-3,8-9H,4-7,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIBXILRXKJRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364000
Record name 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid

CAS RN

78243-68-2
Record name 5-Amino-2-(4-methyl-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78243-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(4-methyl-piperidin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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